molecular formula C21H26ClNO3 B12773872 Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride CAS No. 112819-13-3

Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride

Cat. No.: B12773872
CAS No.: 112819-13-3
M. Wt: 375.9 g/mol
InChI Key: BNOWSZHMBJLGSG-UHFFFAOYSA-N
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Description

Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is a complex organic compound with a unique structure that combines benzoic acid, an ethoxy group, a pyrrolidinylmethyl group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride typically involves multiple steps. One common method includes the esterification of benzoic acid with an alcohol in the presence of an acid catalyst. The introduction of the pyrrolidinylmethyl group can be achieved through nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with an appropriate benzyl halide. The final step involves the formation of the hydrochloride salt by reacting the ester with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the pyrrolidinylmethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may interact with enzymes or receptors in biological systems. The pyrrolidinylmethyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, o-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride
  • Benzoic acid, o-methoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride

Uniqueness

Benzoic acid, o-ethoxy-, alpha-(1-pyrrolidinylmethyl)benzyl ester, hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The combination of the ethoxy group with the pyrrolidinylmethyl and benzyl ester groups provides a distinct profile that may offer advantages in specific applications compared to its analogs.

Properties

CAS No.

112819-13-3

Molecular Formula

C21H26ClNO3

Molecular Weight

375.9 g/mol

IUPAC Name

(1-phenyl-2-pyrrolidin-1-ylethyl) 2-ethoxybenzoate;hydrochloride

InChI

InChI=1S/C21H25NO3.ClH/c1-2-24-19-13-7-6-12-18(19)21(23)25-20(16-22-14-8-9-15-22)17-10-4-3-5-11-17;/h3-7,10-13,20H,2,8-9,14-16H2,1H3;1H

InChI Key

BNOWSZHMBJLGSG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)OC(CN2CCCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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